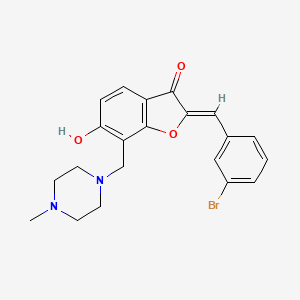
(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article examines the biological activity of this specific compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases .
Table 1: Cytotoxicity of Benzofuran Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 15 | ROS Generation |
| Compound B | HeLa (Cervical) | 20 | Caspase Activation |
| This compound | K562 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives have been well-documented. Studies show that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound has been shown to inhibit the NF-kB pathway, which is crucial in the inflammatory response .
Table 2: Inhibition of Pro-inflammatory Cytokines by Benzofuran Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | TNF-alpha (93.8%) | 50 |
| Compound B | IL-6 (85%) | 50 |
| This compound | TBD | TBD |
Antimicrobial Activity
Benzofuran derivatives have also shown promise as antimicrobial agents. The mechanism often involves the inhibition of bacterial protein synthesis or interference with DNA replication. Although specific data for the compound is limited, related benzofuran compounds have demonstrated effective antibacterial activity against various strains .
Study 1: Apoptotic Induction in K562 Cells
A study investigating the apoptotic effects of similar benzofuran derivatives on K562 leukemia cells revealed a significant increase in caspase activity after treatment with these compounds. The results indicated that the tested compounds induced apoptosis via mitochondrial pathways, characterized by increased ROS production and mitochondrial membrane potential disruption .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives showed that they effectively reduced nitric oxide production in macrophages. This study highlighted the potential of these compounds to serve as therapeutic agents in chronic inflammatory diseases .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-23-7-9-24(10-8-23)13-17-18(25)6-5-16-20(26)19(27-21(16)17)12-14-3-2-4-15(22)11-14/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVINYOPMUQVNI-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














